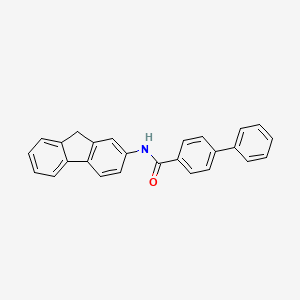

N-(2-Fluorenyl)-4-biphenylcarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

60550-99-4 |

|---|---|

Molecular Formula |

C26H19NO |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-4-phenylbenzamide |

InChI |

InChI=1S/C26H19NO/c28-26(20-12-10-19(11-13-20)18-6-2-1-3-7-18)27-23-14-15-25-22(17-23)16-21-8-4-5-9-24(21)25/h1-15,17H,16H2,(H,27,28) |

InChI Key |

JCYPFKXBBBGKKO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Fluorenyl 4 Biphenylcarboxamide

Strategic Approaches to the Synthesis of N-(2-Fluorenyl)-4-biphenylcarboxamide

The synthesis of N-(2-Fluorenyl)-4-biphenylcarboxamide is centered around the formation of a robust amide linkage between two key aromatic systems: a fluorene (B118485) moiety and a biphenyl (B1667301) moiety. The primary retrosynthetic disconnection breaks the amide bond, identifying 2-aminofluorene (B1664046) and 4-biphenylcarboxylic acid (or its activated form) as the immediate precursors.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors, 2-aminofluorene and 4-biphenylcarboxylic acid.

Synthesis of 2-Aminofluorene: 2-Aminofluorene is typically synthesized from fluorene. A common route involves the nitration of fluorene to yield 2-nitrofluorene (B1194847), followed by a reduction of the nitro group to an amine.

Nitration: Fluorene can be nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields 2-nitrofluorene, although other isomers may be formed.

Reduction: The subsequent reduction of 2-nitrofluorene to 2-aminofluorene can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using metal/acid systems such as tin(II) chloride in hydrochloric acid.

Synthesis of 4-Biphenylcarboxylic Acid: This precursor can be prepared through several methods, most notably via the oxidation of 4-methylbiphenyl (B165694) or through cross-coupling reactions. rsc.org

Oxidation: 4-Methylbiphenyl can be oxidized to 4-biphenylcarboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Grignard Reaction: An alternative route involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by carboxylation with carbon dioxide (CO₂).

Cross-Coupling: Modern methods often employ transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which will be discussed in more detail in section 2.1.3.

Amide Bond Formation Reactions: Mechanisms and Optimization

The cornerstone of synthesizing N-(2-Fluorenyl)-4-biphenylcarboxamide is the formation of the amide bond between 2-aminofluorene and 4-biphenylcarboxylic acid. This condensation reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. algoreducation.com

The general mechanism involves the activation of the carboxyl group of 4-biphenylcarboxylic acid, making the carbonyl carbon more electrophilic. The nitrogen atom of 2-aminofluorene then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. algoreducation.com This intermediate subsequently collapses, eliminating a leaving group (often derived from the coupling agent) to form the stable amide bond. algoreducation.com

Common strategies for amide bond formation include:

Acyl Chloride Method: 4-Biphenylcarboxylic acid can be converted to the more reactive 4-biphenylcarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with 2-aminofluorene, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation directly from the carboxylic acid and amine. algoreducation.comnih.gov These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. Additives like N-hydroxybenzotriazole (HOBt) can be used to minimize side reactions and racemization. nih.gov

Optimization of these reactions involves adjusting parameters such as solvent, temperature, stoichiometry of reagents, and the choice of coupling agent and base to maximize yield and purity.

| Coupling Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Anhydrous solvent (e.g., DCM, THF), base (e.g., pyridine) | High reactivity, often high yield | Requires an extra step; harsh conditions |

| Carbodiimide | EDC/DCC | DCM or DMF, often with HOBt, room temperature | Mild conditions, direct one-pot reaction | Byproducts can be difficult to remove (e.g., DCU) |

Transition-Metal-Mediated Coupling Reactions for Biphenyl and Fluorene Scaffolds

Transition-metal catalysis offers powerful alternatives for constructing the core scaffolds of N-(2-Fluorenyl)-4-biphenylcarboxamide. These methods can be employed to build the biphenyl system of the carboxylic acid precursor or, in some strategies, to form the C-N amide bond itself.

Suzuki-Miyaura Coupling for Biphenyl Synthesis: The Suzuki-Miyaura reaction is a highly efficient method for creating the C-C bond in the biphenyl scaffold. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. nih.gov For the synthesis of a 4-biphenylcarboxylic acid precursor, one could couple 4-bromobenzoic acid (or its ester) with phenylboronic acid.

Mechanism: The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biphenyl C-C bond and regenerate the Pd(0) catalyst. nih.gov

Buchwald-Hartwig Amination: While less common for primary amide synthesis, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could theoretically be used to form the C-N bond between a fluorenyl halide (e.g., 2-bromofluorene) and 4-biphenylcarboxamide. This approach would form the final C-N bond directly, reversing the standard retrosynthetic approach.

Radical Cyclization Pathways and Mechanistic Insights

While not a conventional method for synthesizing a simple amide like N-(2-Fluorenyl)-4-biphenylcarboxamide, radical-based strategies are a frontier in amide synthesis. acs.orgnih.gov These pathways often involve the generation of amidyl radicals which can then participate in cyclization or intermolecular reactions. acs.org

A hypothetical radical-based synthesis could involve generating an amidyl radical from a suitable precursor. For instance, an N-aryl amidyl radical could be formed and subsequently trapped. However, for a non-cyclic product like the target molecule, intermolecular radical cross-coupling is more relevant than cyclization. acs.org Amidyl radicals, generated from amides through oxidation, can engage in C-H amination reactions. nih.gov This would involve a C-H bond on the fluorene ring reacting with an activated biphenylcarboxamide species under radical conditions, though this would be a highly advanced and non-standard approach.

The mechanism generally involves:

Radical Generation: Formation of an amidyl radical (R-C(O)N•-R') from an amide or a precursor.

Radical Cascade: The radical intermediate undergoes a series of bond-forming events. acs.org In the context of the target molecule, this would be an intermolecular C-H functionalization rather than a cyclization.

Visible-Light-Driven Amidations and Proton-Coupled Electron Transfer (PCET) Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. researchgate.netnih.gov These reactions can proceed via proton-coupled electron transfer (PCET), which facilitates the activation of otherwise strong N-H or C-H bonds. nih.govcapes.gov.br

A potential, albeit advanced, synthetic route could involve the direct C-H amidation of fluorene using 4-biphenylcarboxamide.

Mechanism: A photoredox catalyst (like a ruthenium or iridium complex), upon excitation by visible light, becomes a potent oxidant. researchgate.netnih.gov It can then engage in a PCET event with the amide, generating a key amidyl radical intermediate. nih.govrsc.org This highly reactive radical could then add to the fluorene ring, followed by an oxidation and deprotonation sequence to yield the final product. This approach bypasses the need for pre-functionalized starting materials like 2-aminofluorene.

Derivatization Strategies and Post-Synthetic Modifications

Once N-(2-Fluorenyl)-4-biphenylcarboxamide is synthesized, it can be further modified to generate a library of derivatives. nih.gov These modifications can alter its chemical and physical properties.

Electrophilic Aromatic Substitution: The fluorene and biphenyl ring systems are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a catalyst. The positions of substitution will be directed by the existing amide and alkyl bridge functionalities.

Nitration: Introduction of a nitro group can be performed using nitrating agents, which could then be reduced to an amino group for further functionalization.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce alkyl or acyl groups onto the aromatic rings, though conditions must be chosen carefully to avoid side reactions with the amide group.

Modification of the Amide N-H: The proton on the amide nitrogen can be replaced. For example, deprotonation with a strong base followed by reaction with an alkyl halide could yield an N-alkylated derivative.

A summary of potential derivatization reactions is presented below.

| Reaction Type | Reagent(s) | Potential Product |

| Bromination | NBS, catalyst | Bromo-N-(2-Fluorenyl)-4-biphenylcarboxamide |

| Nitration | HNO₃, H₂SO₄ | Nitro-N-(2-Fluorenyl)-4-biphenylcarboxamide |

| N-Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | N-Alkyl-N-(2-Fluorenyl)-4-biphenylcarboxamide |

Functionalization of the Fluorenyl Moiety

The fluorenyl group offers several positions for functionalization. The C9 position is particularly reactive due to the acidity of its protons (pKa ≈ 22.6 in DMSO), which upon deprotonation forms a stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the C9 position. wikipedia.orgnih.gov

Electrophilic aromatic substitution on the fluorene ring system, such as nitration or halogenation, is also possible. These reactions typically occur at the C2 and C7 positions, which are the most electron-rich. However, the presence of the electron-withdrawing amide group at the 2-position would direct incoming electrophiles to other positions, primarily the 7-position.

| Reaction | Reagents and Conditions | Position of Functionalization | Product |

| Alkylation | 1. n-BuLi, THF, -78 °C; 2. RX | C9 | 9-Alkyl-N-(2-fluorenyl)-4-biphenylcarboxamide |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. RCHO | C9 | 9-(1-Hydroxy-2-alkyl)-N-(2-fluorenyl)-4-biphenylcarboxamide |

| Nitration | HNO₃, H₂SO₄ | C7 | N-(7-Nitro-2-fluorenyl)-4-biphenylcarboxamide |

| Bromination | NBS, DMF | C7 | N-(7-Bromo-2-fluorenyl)-4-biphenylcarboxamide |

Table 3: Examples of functionalization of the fluorenyl moiety.

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of chirality into the N-(2-Fluorenyl)-4-biphenylcarboxamide scaffold can lead to materials with unique optical or biological properties. Chirality can be introduced in several ways:

Atropisomerism: If bulky substituents are introduced at the ortho-positions of the biphenyl linkage, rotation around the C-C single bond can be restricted, leading to stable atropisomers. The asymmetric Suzuki-Miyaura coupling, using chiral ligands, can be employed to synthesize such atropisomeric biphenyls with high enantioselectivity. beilstein-journals.org

Chiral Center on a Substituent: A chiral center can be introduced on a substituent attached to either the fluorenyl or biphenyl moiety. For example, the alkylation of the C9 position of the fluorene ring with a chiral electrophile.

Chiral Fluorene Backbone: Asymmetric synthesis strategies can be employed to create a chiral fluorene scaffold itself. researchgate.netresearchgate.net

Once a racemic mixture of a chiral derivative of N-(2-Fluorenyl)-4-biphenylcarboxamide is synthesized, chiral resolution can be achieved through several techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method. nih.govnih.govjiangnan.edu.cn Another approach is the formation of diastereomeric salts by reacting the chiral molecule with a chiral resolving agent, followed by separation of the diastereomers by crystallization or chromatography. nih.govnih.gov

| Method | Description |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries during synthesis to favor the formation of one enantiomer over the other. researchgate.netresearchgate.netbeilstein-journals.org |

| Chiral HPLC | Separation of enantiomers on a chromatographic column containing a chiral stationary phase. nih.govnih.govjiangnan.edu.cn |

| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form diastereomeric salts which can be separated based on differences in solubility. |

Table 4: Methods for obtaining enantiomerically pure N-(2-Fluorenyl)-4-biphenylcarboxamide derivatives.

Theoretical and Computational Investigations of N 2 Fluorenyl 4 Biphenylcarboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For N-(2-Fluorenyl)-4-biphenylcarboxamide, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Table 1: Predicted Structural Parameters for N-(2-Fluorenyl)-4-biphenylcarboxamide from DFT Calculations (Note: These are representative values based on calculations of similar molecular fragments. Actual values would be determined by specific DFT calculations, e.g., at the B3LYP/6-31G(d) level of theory.)

| Parameter | Description | Predicted Value |

| d(C=O) | Amide carbonyl bond length | ~ 1.25 Å |

| d(C-N) | Amide C-N bond length | ~ 1.36 Å |

| d(C-C)biphenyl | Biphenyl (B1667301) inter-ring bond length | ~ 1.49 Å |

| τ(Ph-Ph) | Biphenyl inter-ring dihedral angle | ~ 40° - 50° |

| τ(CO-NH) | Amide bond dihedral angle | ~ 180° (trans) |

The electronic behavior of N-(2-Fluorenyl)-4-biphenylcarboxamide is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl moiety, which can act as an effective electron donor. Conversely, the LUMO is likely distributed across the biphenylcarboxamide portion, which contains the electron-withdrawing carbonyl group. This spatial separation of HOMO and LUMO is characteristic of a "push-pull" system, which can lead to interesting electronic properties, including intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net DFT studies on fluorenone and fluorenol have shown that the nature of the functional group significantly impacts the orbital energies and the resulting HOMO-LUMO gap. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies for Fluorene (B118485) and Biphenyl-based Systems (Note: Data is illustrative, derived from studies on related compounds like fluorenol and fluorenone. nih.gov Values are in electron volts (eV).)

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Fluorenol | -7.56 | -1.65 | 5.91 |

| Fluorenone | -7.99 | -1.53 | 6.46 |

| Biphenyl | -6.24 | -0.38 | 5.86 |

Due to the significant size of the ortho-substituents on the biphenyl rings (in this case, one ring is substituted with the large fluorenylcarboxamide group), rotation around the C-C bond connecting the rings is hindered. This can give rise to stable rotational isomers known as atropisomers. libretexts.org Computational chemistry can map the potential energy surface for rotation around this bond. By systematically changing the dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy of the stable (twisted) conformers and the energy barrier that must be overcome to interconvert them (racemization). A sufficiently high energy barrier (typically >16-19 kcal/mol) would allow for the isolation of individual enantiomers at room temperature. libretexts.org

Molecular Dynamics Simulations of Conformational Flexibility

While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's flexibility and conformational changes to be observed in a simulated environment (e.g., in a solvent like water).

For N-(2-Fluorenyl)-4-biphenylcarboxamide, an MD simulation would reveal the fluctuations of the biphenyl dihedral angle, the libration of the fluorenyl group, and the flexibility of the amide linkage. These simulations are crucial for understanding how the molecule explores its conformational space, which is particularly important when considering its interaction with other molecules, such as a protein binding pocket. Studies on other aromatic amides have used MD to probe the stability of helical structures and the dynamics of strand slippage, demonstrating the power of this technique to analyze complex motions. acs.org

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For N-(2-Fluorenyl)-4-biphenylcarboxamide, a relevant reaction to study would be the hydrolysis of the amide bond, a key metabolic pathway for many amide-containing drugs.

Using DFT, the entire reaction pathway for hydrolysis (either acid or base-catalyzed) can be modeled. This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including the reactants, any intermediates, the transition state(s), and the final products (4-biphenylcarboxylic acid and 2-aminofluorene). The transition state is the highest energy point on the reaction pathway, and its structure and energy determine the reaction rate. Theoretical investigations on the reaction between amidogen (B1220875) and ethyl radicals have successfully used such methods to determine rate coefficients and product branching ratios, showcasing the predictive power of this approach. arxiv.org

Theoretical Modeling of Intermolecular Interactions with Biological Architectures

A primary application of computational modeling for a molecule like N-(2-Fluorenyl)-4-biphenylcarboxamide is to predict and analyze its potential interactions with biological macromolecules, such as enzymes or receptors. This is a cornerstone of structure-based drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. A docking simulation would place N-(2-Fluorenyl)-4-biphenylcarboxamide into the active site of a protein and score the different poses based on factors like shape complementarity and intermolecular forces. This can identify key interactions, such as:

Hydrogen bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov

π-π stacking: The extensive aromatic systems of the fluorenyl and biphenyl groups can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The nonpolar surfaces of the aromatic rings can form favorable hydrophobic contacts within the binding site.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to analyze the dynamic nature of the intermolecular interactions over time. researchgate.net Studies on biphenyl amide inhibitors of p38 MAP kinase have successfully used these approaches to explain their binding modes, validating the utility of these computational tools. nih.gov

Table 3: Potential Intermolecular Interactions of N-(2-Fluorenyl)-4-biphenylcarboxamide in a Protein Active Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Amide C=O | Hydrogen Bond Acceptor | Lys, Arg, Asn, Gln, Ser, Thr, His |

| Biphenyl Rings | π-π Stacking / T-stacking | Phe, Tyr, Trp |

| Fluorenyl Group | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Ile, Val |

| Entire Molecule | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Pro, Met |

Mechanistic Research on Biological Interactions of N 2 Fluorenyl 4 Biphenylcarboxamide

Enzymatic Recognition and Biotransformation Pathways

The metabolic fate of N-(2-Fluorenyl)-4-biphenylcarboxamide is largely dictated by its susceptibility to enzymatic modification. The primary routes of biotransformation involve hydrolytic cleavage of the amide bond and oxidative metabolism of its constituent aromatic rings, followed by conjugation reactions to facilitate elimination.

The central amide linkage in N-(2-Fluorenyl)-4-biphenylcarboxamide is a key target for hydrolytic enzymes, particularly carboxylesterases and amidases. These enzymes catalyze the cleavage of the amide bond, yielding 2-aminofluorene (B1664046) and 4-biphenylcarboxylic acid as primary metabolites. The efficiency of this hydrolysis can vary significantly depending on the specific isozyme involved and the tissue distribution of these enzymes.

Table 1: Representative Hydrolytic Efficiency of Carboxylesterases on Amide-Containing Substrates

| Enzyme Source | Substrate | Vmax (nmol/min/mg protein) | Km (µM) |

|---|---|---|---|

| Human Liver Microsomes | Amide Substrate A | 15.2 | 50 |

| Rat Intestinal Mucosa | Amide Substrate B | 8.9 | 75 |

| Recombinant Human Carboxylesterase 1 | Amide Substrate C | 25.6 | 30 |

Note: This table presents representative data for amide substrates to illustrate the kinetic parameters of hydrolytic degradation. Specific values for N-(2-Fluorenyl)-4-biphenylcarboxamide would require direct experimental determination.

The biphenyl (B1667301) and fluorene (B118485) moieties of the compound are susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The peroxidative metabolism of structurally related N-aryl compounds can lead to the formation of reactive intermediates. nih.gov For instance, the metabolism of N-arylhydroxamic acids, which share structural similarities, can proceed via one-electron oxidation to form nitroxyl (B88944) free radicals. nih.gov This process can lead to the generation of electrophilic species that may interact with cellular macromolecules. nih.gov

The biphenyl ring can undergo hydroxylation at various positions, with the para-position being a common site of modification. Similarly, the fluorene ring can be oxidized, potentially leading to the formation of hydroxylated and dihydroxylated metabolites. These oxidative steps are crucial for increasing the polarity of the parent compound, thereby preparing it for subsequent conjugation reactions.

Following oxidative metabolism, the newly introduced hydroxyl groups on the biphenyl and fluorene rings serve as handles for conjugation reactions. These phase II metabolic processes further increase the water solubility of the metabolites, facilitating their excretion from the body. The principal conjugation pathways include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). The resulting glucuronide and sulfate (B86663) conjugates are highly polar and are readily eliminated via urine or bile.

Molecular Interactions with Protein Targets and Biological Macromolecules

Beyond its metabolic transformation, N-(2-Fluorenyl)-4-biphenylcarboxamide can engage in direct molecular interactions with a variety of protein targets. These interactions can modulate the function of these proteins, leading to downstream biological effects.

The study of binding kinetics and thermodynamics provides a quantitative understanding of the affinity and dynamics of the interaction between a ligand and its protein target. rsc.org For N-(2-Fluorenyl)-4-biphenylcarboxamide, its aromatic structure suggests potential interactions with proteins that possess hydrophobic binding pockets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in determining the association (k_on) and dissociation (k_off) rate constants, as well as the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Table 2: Illustrative Binding Parameters of a Biphenyl-Carboxamide Derivative with a Model Protein

| Parameter | Value |

|---|---|

| Association Rate (k_on) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate (k_off) (s⁻¹) | 3.0 x 10⁻³ |

| Dissociation Constant (K_D) (nM) | 20 |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (TΔS) (kcal/mol) | -2.1 |

Note: This table provides hypothetical data to illustrate the thermodynamic and kinetic profile of a small molecule binding to a protein. The actual parameters for N-(2-Fluorenyl)-4-biphenylcarboxamide would depend on the specific protein target.

Compounds with biphenyl and carboxamide scaffolds have been shown to act as modulators of enzyme activity. nih.govnih.gov Depending on the specific enzyme and the nature of the interaction, N-(2-Fluorenyl)-4-biphenylcarboxamide could act as an inhibitor or an allosteric modulator. For instance, some biphenyl derivatives have been identified as positive allosteric modulators of receptors, enhancing the effect of the endogenous ligand. nih.gov The inhibitory potential of related biphenyl carboxylic acids has also been documented against enzymes such as polyphenol oxidase. bindingdb.orgbindingdb.org The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the compound binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively.

Investigation of Receptor-Ligand Interactions at the Molecular Level

There is currently no published research detailing the specific receptor-ligand interactions of N-(2-Fluorenyl)-4-biphenylcarboxamide at the molecular level. Scientific studies have not identified or characterized the binding of this compound to any biological receptors. Consequently, information regarding binding affinities, key amino acid residues involved in potential interactions, and the conformational changes that might occur upon binding is not available.

Cellular Permeation and Intracellular Distribution Mechanisms

The processes by which N-(2-Fluorenyl)-4-biphenylcarboxamide may enter cells and its subsequent distribution within intracellular compartments have not been documented. Research on its cellular permeation, including whether it occurs via passive diffusion, active transport, or other mechanisms, is absent from the scientific record. Furthermore, there are no studies on its localization within cellular organelles or its accumulation in specific cell types.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Systematic structure-activity relationship (SAR) studies for N-(2-Fluorenyl)-4-biphenylcarboxamide and its analogues have not been published. Such studies, which are crucial for understanding how different chemical modifications to the fluorenyl, biphenyl, or carboxamide moieties influence biological activity, have not been undertaken or reported for this compound. Therefore, no data is available to construct a detailed SAR profile that could elucidate the structural requirements for any potential biological activity.

Due to the lack of specific research on N-(2-Fluorenyl)-4-biphenylcarboxamide, no data tables of research findings can be provided.

Advanced Applications of N 2 Fluorenyl 4 Biphenylcarboxamide in Chemical Biology and Materials Science Research

Integration into Molecular Motors and Light-Driven Actuators

Light-driven molecular motors are at the forefront of nanotechnology, offering the ability to convert light energy into mechanical work at the molecular level. chemrxiv.org The design of these motors often relies on the principles of photoisomerization around a central double bond, which, combined with chirality, enables unidirectional rotation.

Design Principles for Rotary Molecular Motors Employing Fluorenyl-Biphenylcarboxamide Scaffolds

The design of effective rotary molecular motors hinges on several key principles, many of which are exemplified by second-generation motors that utilize fluorene (B118485) as a stator. The core of these motors is typically an overcrowded alkene, where steric hindrance around a central double bond creates a helical structure. This inherent chirality is crucial for ensuring that the rotation proceeds in a single direction. researchgate.net

A complete 360° rotation in these motors is a four-step process involving two photochemical isomerizations and two thermal helix inversions. The fluorenyl group, with its rigid and bulky nature, serves as an excellent stator, providing a stable platform against which the rotor part of the molecule can move. The biphenylcarboxamide component could function as the rotor, with the amide linkage offering a point of tunable electronic and steric properties.

| Design Principle | Role of Fluorenyl Group (Stator) | Role of Biphenylcarboxamide (Potential Rotor) |

| Overcrowded Alkene Core | Provides steric bulk to create a helical shape. | Contributes to the steric hindrance and defines the rotational axis. |

| Chirality | A single stereogenic center on the fluorene moiety can dictate the direction of rotation. researchgate.net | The interaction with the chiral stator determines the pathway of motion. |

| Four-Step Rotational Cycle | Acts as the stationary part of the motor during photochemical and thermal steps. | Undergoes cis-trans isomerization upon light absorption. |

Photochemical Switching Mechanisms and Efficiency in Molecular Systems

The engine of a light-driven molecular motor is the photochemical E/Z (or cis/trans) isomerization of the central double bond. Upon absorption of a photon of a specific wavelength, the molecule is excited to a higher energy state, leading to a rotation around the double bond and a change in its configuration. This is followed by a thermal relaxation step, a helix inversion, which is an irreversible process that prevents the rotation from reversing, thus ensuring unidirectionality.

A critical challenge in the development of molecular motors is improving their efficiency. Second-generation motors, while faster, often exhibit lower quantum yields for the forward photoisomerization, typically not exceeding 20%. researchgate.net This means a significant portion of the absorbed light energy is dissipated as heat rather than being converted into mechanical motion. Research is focused on designing new motor structures to enhance this efficiency.

Control of Molecular Motion and Unidirectional Rotation

Achieving controlled and unidirectional rotation is the hallmark of a functional molecular motor. The direction of rotation is intrinsically linked to the molecule's chirality. For a given stereoisomer, the motor will rotate in a specific direction. Its enantiomer will rotate in the opposite direction under the same conditions.

Recent advancements have explored the possibility of remotely switching the direction of rotation without chemical modification. One theoretical study proposed a new motor architecture where an external electric field pulse could control the orientation of a polar switching unit covalently bound to the motor. chemrxiv.org This would, in turn, alter the motor's chirality and, consequently, its direction of rotation. chemrxiv.org Such a design would offer a new level of control over molecular machines.

Furthermore, the speed of rotation can be influenced by the chemical structure. Modifications to the motor's core, such as harnessing the strain energy of cycloparaphenylene, have been shown to significantly enhance the rotary speed. researchgate.net

Exploration in Responsive Materials and Dynamic Systems

The controlled motion of molecular motors can be harnessed to create responsive or "smart" materials whose properties change in response to external stimuli like light.

Modulation of Material Properties through Molecular Actuation

When molecular motors are incorporated into a polymer network or a liquid crystal film, their collective, unidirectional rotation can induce macroscopic mechanical effects. For instance, the continuous rotation of motors within a gel can cause it to contract. researchgate.net This principle has been used to create light-driven soft actuators, which can exhibit complex shape-morphing behaviors. nih.govresearchgate.net

The key to this function is the ability of the molecular motors to braid or unbraid polymer chains, converting light energy into mechanical energy. researchgate.net By controlling the intensity and wavelength of the light, it is possible to control the degree of contraction and expansion of the material. This has led to the development of soft robots that can perform tasks like walking on water. researchgate.net

| Material Type | Effect of Molecular Motor Actuation | Potential Application |

| Liquid Crystalline Networks (LCNs) | Induction of multistage shape morphing and color changes. nih.gov | Soft robotics, reconfigurable devices. nih.gov |

| Polymer Gels | Contraction and expansion through braiding and unbraiding of polymer chains. researchgate.net | Artificial muscles, responsive valves. |

| Surface Monolayers | Changes in surface wettability. researchgate.net | Controlled transport of droplets. |

Integration into Solid Porous Frameworks for Controlled Release Research

Solid porous materials, such as metal-organic frameworks (MOFs), offer a promising platform for the controlled storage and release of guest molecules. The integration of molecular motors into these frameworks could provide a new level of control over their porosity and release kinetics.

While direct integration of N-(2-Fluorenyl)-4-biphenylcarboxamide into MOFs for this purpose is not documented, the concept has been demonstrated with other systems. For example, flexible MOFs have been used for the slow and controlled release of the drug ibuprofen (B1674241) under physiological conditions. nih.gov The release profile in these materials followed a predictable zero-order kinetic model, highlighting the potential for precise control. nih.gov

By incorporating light-responsive molecular motors into the struts of a MOF, it might be possible to use light as a trigger to open or close the pores of the framework. This would allow for on-demand release of a payload, such as a drug or a catalyst. The rotary motion of the fluorenyl-biphenylcarboxamide unit could act as a gate, modulating access to the pores of the framework.

Use as a Probe for Investigating Chemico-Biological Processes

The intrinsic fluorescence of molecules containing a fluorenyl group forms the basis for their application as probes in the intricate landscape of chemical biology. These probes are instrumental in visualizing and understanding dynamic cellular activities. The fluorene ring system is particularly advantageous due to its high fluorescence quantum yield and photostability, which are critical for sensitive and prolonged imaging studies. nih.gov The versatility of the fluorene structure allows for chemical modifications at several positions (notably the 2-, 7-, and 9-positions), enabling the synthesis of a diverse array of probes with tailored properties for specific biological investigations. ucf.edu

Fluorene-based fluorescent probes are designed to report on specific analytes or events within a biological system. nih.gov Their mechanism of action often relies on changes in their fluorescent properties upon interaction with a target molecule or a change in the local environment. These changes can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or alterations in fluorescence lifetime. For instance, the environmental sensitivity of some fluorene derivatives allows them to probe the polarity of their surroundings, which can be indicative of protein conformation or membrane structure.

A key strategy in the design of these probes is the incorporation of recognition moieties that can selectively bind to specific biomolecules or ions. This is often achieved by creating an acceptor-π-electron bridge-donor (A-π-D) system within the fluorene-based chromophore. nih.gov For example, a hydrophilic bis(1,2,3-triazolyl)fluorene derivative has been synthesized to act as a multiphoton absorbing probe for zinc ions. nih.gov This probe exhibited a significant enhancement in fluorescence upon binding to Zn²⁺, allowing for the imaging of this important ion in living cells. nih.gov The ability to covalently attach these probes to biomolecules, such as proteins, is another powerful approach. An amine-reactive fluorescent probe based on fluorene has been developed for this purpose, enabling the labeling and subsequent imaging of amine-containing biomolecules like bovine serum albumin (BSA). nih.gov

The investigation of chemico-biological processes using these probes often involves advanced microscopy techniques, such as two-photon fluorescence microscopy (TPM). TPM is particularly well-suited for live-cell imaging due to its ability to excite fluorophores with longer wavelength light, which allows for deeper tissue penetration, reduced light scattering, and minimized photodamage to the biological sample. nih.govnih.gov Fluorene-based probes are often designed to have high two-photon absorption cross-sections, making them highly efficient for such applications. nih.govucf.edu Research has demonstrated the use of these probes to stain and image cellular structures, such as in H9c2 rat cardiomyoblasts, providing clear visualization of cellular morphology. nih.gov

The following tables summarize the photophysical properties of representative fluorene-based probes, illustrating the range of characteristics that can be achieved through chemical synthesis.

Table 1: Photophysical Properties of Selected Fluorene-Based Probes

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Two-Photon Absorption Cross-Section (δ, GM) | Reference |

| Symmetrical Fluorene Derivative (Compound 3) | - | - | - | 6000 at 600 nm | ucf.edu |

| Hydrophilic bis(1,2,3-triazolyl)fluorene probe | - | - | - | Four-fold increase upon Zn²⁺ binding | nih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate (a related fluorescent aminopyridine) | 390 | 480 | 0.44 | - | mdpi.com |

Data for specific excitation and emission maxima and quantum yields for the first two compounds were not available in the provided search results. The table reflects the reported values.

Advanced Analytical and Spectroscopic Methodologies for Research on N 2 Fluorenyl 4 Biphenylcarboxamide

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolites of a parent compound and for detecting transient reaction intermediates. nih.govresearchgate.net This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of elemental compositions for unknown compounds. nih.gov When coupled with liquid chromatography (LC), LC-HRMS enables the separation and subsequent identification of metabolites from complex biological matrices like urine or liver microsome incubations. nih.govresearchgate.net

In the study of N-(2-Fluorenyl)-4-biphenylcarboxamide, untargeted metabolomics workflows using LC-HRMS would be employed. researchgate.net This approach impartially analyzes all detected chromatographic peaks, using statistical methods to highlight significant differences between control and compound-treated samples. semanticscholar.org By analogy with the known metabolism of the related carcinogen N-2-fluorenylacetamide (2-AAF), which is known to be metabolized to N-hydroxy-N-2-fluorenylacetamide, key metabolic transformations can be predicted. nih.govwikipedia.org For N-(2-Fluorenyl)-4-biphenylcarboxamide, likely metabolic pathways would include hydroxylation on the fluorenyl or biphenyl (B1667301) ring systems and potential cleavage of the amide bond. HRMS can distinguish these metabolites by their precise mass shifts.

Data mining techniques such as mass defect filtering, which leverages the fact that metabolites often have similar mass defects to the parent drug, and isotope pattern filtering are crucial for pinpointing potential metabolites within a complex dataset. nih.govresearchgate.net Subsequent MS/MS fragmentation experiments on these targeted ions provide structural information to confirm the site of modification.

Table 1: Predicted Metabolites of N-(2-Fluorenyl)-4-biphenylcarboxamide and HRMS Signatures

| Predicted Metabolite | Metabolic Reaction | Mass Change (Da) | Expected HRMS Observation |

| Monohydroxylated Metabolite | Aromatic Hydroxylation | +15.9949 | Addition of one oxygen atom to the elemental composition. |

| Dihydroxylated Metabolite | Aromatic Hydroxylation | +31.9898 | Addition of two oxygen atoms to the elemental composition. |

| N-Oxide Metabolite | N-Oxidation | +15.9949 | Addition of one oxygen atom to the elemental composition. |

| Glucuronide Conjugate | Glucuronidation | +176.0321 | Conjugation with a glucuronic acid moiety, often after initial hydroxylation. nih.gov |

| Sulfate (B86663) Conjugate | Sulfation | +79.9568 | Conjugation with a sulfate group, often after initial hydroxylation. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

While mass spectrometry excels at identifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the precise three-dimensional structure and dynamic behavior of molecules in solution. azom.com For N-(2-Fluorenyl)-4-biphenylcarboxamide, advanced NMR techniques are essential to fully assign its complex structure and understand its conformational flexibility.

Standard 1D ¹H and ¹³C NMR spectra provide initial information, but 2D NMR experiments are required for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons throughout the fluorenyl and biphenyl ring systems.

A key structural feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character. nanalysis.comnih.gov This can lead to the existence of distinct cis and trans isomers, which may be observable as separate sets of signals in the NMR spectrum at room temperature. nih.govlibretexts.org Furthermore, the biphenyl unit exhibits rotational restriction (atropisomerism), especially if there are bulky substituents in the ortho positions. researchgate.net Variable-temperature (VT) NMR studies can be performed to probe these dynamic processes. acs.org By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the rotational energy barrier (ΔG‡). acs.org

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, provide information on through-space proximity between protons, which is critical for determining the preferred conformation of the molecule in solution, including the relative orientation of the fluorenyl and biphenyl moieties.

Table 2: Application of Advanced NMR Techniques to N-(2-Fluorenyl)-4-biphenylcarboxamide

| NMR Technique | Information Gained | Relevance to Structure |

| COSY (¹H-¹H) | Reveals proton-proton scalar couplings (typically over 2-3 bonds). | Confirms connectivity within the fluorenyl and biphenyl spin systems. |

| HSQC (¹H-¹³C) | Correlates protons directly to their attached carbons. | Unambiguously assigns carbon signals based on proton assignments. |

| HMBC (¹H-¹³C) | Shows longer-range correlations (2-4 bonds) between protons and carbons. | Establishes connectivity across quaternary carbons and the amide linkage. |

| NOESY/ROESY | Identifies protons that are close in space (<5 Å). | Determines the 3D conformation, including the relative orientation of the aromatic rings. |

| VT-NMR | Studies spectral changes as a function of temperature. | Investigates dynamic processes like amide bond rotation and biphenyl atropisomerism. nanalysis.comresearchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov Obtaining a single crystal of N-(2-Fluorenyl)-4-biphenylcarboxamide suitable for diffraction analysis would yield precise atomic coordinates, allowing for the exact determination of bond lengths, bond angles, and torsion angles. memtein.com

This technique would unequivocally establish the molecule's conformation in the crystal lattice. Key parameters of interest include the planarity of the amide group and the dihedral angles between the planes of the fluorenyl, biphenyl, and amide moieties. For instance, in related structures, the angle between an amide group and an adjacent phenyl ring has been shown to be nearly perpendicular. nih.gov The analysis would also reveal the twist angle between the two phenyl rings of the biphenyl group.

Furthermore, X-ray crystallography illuminates the intermolecular interactions that dictate the crystal packing. These non-covalent interactions, such as hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of an adjacent molecule) and π-π stacking between the extensive aromatic systems, are critical for understanding the solid-state properties of the compound.

Table 3: Key Parameters from a Hypothetical X-ray Crystal Structure Analysis

| Parameter | Significance | Example from Related Structures |

| Amide Bond Length (C-N) | Indicates the degree of double-bond character. | Shorter than a typical C-N single bond. |

| Amide Group Planarity | Confirms the geometry and potential for resonance stabilization. | The sum of bond angles around the nitrogen atom is close to 360°. |

| Dihedral Angle (Fluorenyl-Amide) | Defines the relative orientation of the major substituents. | Can reveal steric hindrance effects. |

| Dihedral Angle (Biphenyl Twist) | Measures the non-planarity of the biphenyl system. | In a peptide-biphenyl hybrid, the dihedral angle between benzene (B151609) rings was 84.4°. researchgate.net |

| Intermolecular H-Bonds | Dictates crystal packing and influences physical properties like melting point. | Classical N-H···O=C hydrogen bonds form dimers or chains. |

| π-π Stacking Distances | Indicates attractive, non-covalent interactions between aromatic rings. | Face-to-face or edge-to-face interactions between fluorenyl and/or biphenyl rings. nih.gov |

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for both assessing the purity of N-(2-Fluorenyl)-4-biphenylcarboxamide and for separating potential isomers. nih.govthermofisher.com Purity is a critical parameter for any chemical standard, and HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the gold standard for its determination. mdpi.com

Reversed-phase HPLC (RP-HPLC) is commonly used for purity analysis, where the compound is eluted from a nonpolar stationary phase (like C18) with a polar mobile phase. mdpi.com The purity is typically determined by the area percentage of the main peak in the chromatogram.

The separation of isomers presents a more significant challenge due to their similar physicochemical properties. nih.govrotachrom.com N-(2-Fluorenyl)-4-biphenylcarboxamide may exist as geometric isomers (cis/trans) due to restricted amide bond rotation or as atropisomers due to hindered rotation around the biphenyl single bond. While geometric isomers may sometimes be separated on standard columns, the resolution of enantiomeric atropisomers requires chiral chromatography. walshmedicalmedia.com This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. Two-dimensional liquid chromatography (2D-LC) can also be employed for complex separations, offering significantly higher resolving power than single-column methods. oup.com

Table 4: Chromatographic Methods for Analysis of N-(2-Fluorenyl)-4-biphenylcarboxamide

| Method | Stationary Phase | Application |

| RP-HPLC-UV/DAD | C18 or Biphenyl | Routine purity assessment and quantification. nih.gov |

| LC-MS | C18 or other | Purity confirmation by mass and detection of impurities. |

| Chiral HPLC | Coated Polysaccharide or Pirkle-type CSP | Resolution and quantification of atropisomers. rotachrom.com |

| Normal Phase HPLC | Silica or Cyano | Separation of geometric (cis/trans) isomers. |

| 2D-LC-HRMS | Orthogonal columns (e.g., RP x HILIC) | High-resolution separation of complex mixtures, including closely related isomers and metabolites. oup.com |

Future Research Directions and Unexplored Avenues for N 2 Fluorenyl 4 Biphenylcarboxamide

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of amides is a cornerstone of organic and medicinal chemistry. researchgate.net However, traditional methods often rely on stoichiometric activating agents, leading to significant waste. researchgate.net The future synthesis of N-(2-Fluorenyl)-4-biphenylcarboxamide should pivot towards more sustainable and efficient methodologies.

Recent advancements in catalysis offer promising alternatives. For instance, the direct amidation of carboxylic acids and amines is the most atom-economical approach, with water as the only byproduct. bohrium.com Research into reusable catalysts, such as Brønsted acidic ionic liquids, has shown high efficiency and scalability for this transformation. bohrium.com Another innovative approach involves the use of Covalent Organic Frameworks (COFs) as photocatalysts, enabling amide synthesis from alcohols under mild, red-light irradiation, which could streamline production and reduce environmental impact. nih.gov Biocatalytic methods, employing engineered enzymes like ATP-dependent amide bond synthetases (ABS), also present a green alternative, with the added benefit of high selectivity and operation under benign conditions. globalauthorid.com

Future synthetic explorations for N-(2-Fluorenyl)-4-biphenylcarboxamide could focus on adapting these green methodologies. A key challenge will be accommodating the sterically demanding fluorenyl and biphenyl (B1667301) groups.

Table 1: Potential Sustainable Synthetic Strategies for N-(2-Fluorenyl)-4-biphenylcarboxamide

| Methodology | Key Features | Potential Advantages for Target Compound | Research Focus |

| Direct Amidation with Reusable Catalysts | Utilizes catalysts like Brønsted acidic ionic liquids or activated silica. bohrium.comresearchgate.net | High atom economy, reduced waste, potential for catalyst recycling. | Catalyst optimization for bulky substrates like 2-aminofluorene (B1664046) and 4-biphenylcarboxylic acid. |

| Photocatalytic Amide Synthesis | Employs photocatalysts such as Covalent Organic Frameworks (COFs) under light irradiation. nih.gov | Mild reaction conditions, high efficiency, use of renewable energy sources. | Design of COFs with appropriate pore size and catalytic sites for the specific reactants. |

| Biocatalytic Amide Bond Formation | Uses engineered enzymes (e.g., ancestral ABS enzymes) for amide coupling. globalauthorid.com | High chemo- and regioselectivity, environmentally benign aqueous conditions. | Screening and engineering of enzymes for acceptance of non-natural, bulky substrates. |

| Transition-Metal Catalyzed Cross-Coupling | Methods like Buchwald-Hartwig amination for C-N bond formation. | High versatility and functional group tolerance. | Development of palladium or copper catalyst systems optimized for the N-arylation of 4-biphenylcarboxamide with a fluorenyl-based amine or vice-versa. |

Advanced Computational Predictions for Complex Systems

Computational chemistry provides a powerful lens to predict and understand the behavior of complex molecules like N-(2-Fluorenyl)-4-biphenylcarboxamide. Molecular dynamics (MD) simulations can offer profound insights into the conformational dynamics and self-assembly behavior of this compound in various environments. researchgate.netresearchgate.net For instance, MD studies on similar fluorenyl-containing dipeptides have elucidated the critical role of π-π stacking interactions between fluorenyl rings in driving self-assembly into ordered nanostructures. researchgate.net Such simulations for N-(2-Fluorenyl)-4-biphenylcarboxamide could predict its aggregation propensity, which is crucial for its application in materials science.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, chemical reactivity, and spectroscopic signatures of the molecule. acs.org DFT studies could rationalize the regioselectivity of potential synthetic modifications and predict the impact of substituents on the electronic structure. acs.org This is particularly relevant for designing derivatives with tailored optical or electronic properties for use in sensors or molecular devices. bohrium.com

Table 2: Proposed Computational Studies on N-(2-Fluorenyl)-4-biphenylcarboxamide

| Computational Method | Research Objective | Predicted Outcomes | Potential Impact |

| Molecular Dynamics (MD) Simulations | To understand self-assembly and conformational flexibility. researchgate.netresearchgate.net | Prediction of aggregation behavior, solvent effects, and stable conformations. | Guidance for the design of materials with specific nanostructures. |

| Density Functional Theory (DFT) | To calculate electronic structure, reactivity, and spectroscopic properties. acs.orgacs.org | Prediction of HOMO-LUMO gap, electrostatic potential, and NMR/UV-Vis spectra. | Rational design of derivatives with desired electronic and optical properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To model interactions with biological macromolecules. | Identification of key binding interactions and prediction of binding affinity. | Elucidation of potential biological targets and mechanisms of action. |

| Computer-Aided Synthesis Planning (CASP) | To identify novel and efficient synthetic routes. researchgate.net | Generation of retrosynthetic pathways and prediction of reaction feasibility. | Acceleration of the discovery and optimization of synthetic strategies. |

Exploration of Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netscience.gov The unique structure of N-(2-Fluorenyl)-4-biphenylcarboxamide, particularly the fluorenyl group, makes it an intriguing scaffold for the development of bio-orthogonal probes. The fluorene (B118485) moiety is known for its fluorescent properties, which can be modulated by its chemical environment.

Future research could involve the strategic functionalization of the N-(2-Fluorenyl)-4-biphenylcarboxamide backbone with "clickable" handles, such as azides or alkynes. asm.org These modified derivatives could then be used in bio-orthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to label and visualize specific biomolecules in living cells. acs.orgasm.org The biphenyl portion of the molecule could be further modified to act as a recognition element for a specific biological target, allowing for targeted imaging applications.

Table 3: Potential Bio-orthogonal Applications

| Application Area | Proposed Modification | Bio-orthogonal Reaction | Potential Outcome |

| Live-Cell Imaging | Introduction of a terminal alkyne or azide (B81097) group onto the fluorenyl or biphenyl ring. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgasm.org | Covalent labeling of target biomolecules for fluorescent visualization of cellular processes. |

| Target Identification | Incorporation of a photo-crosslinking group and a bio-orthogonal handle. | Photo-affinity labeling followed by bio-orthogonal tagging. | Identification of the cellular binding partners of the compound. |

| Drug Delivery | Functionalization with a cleavable linker and a targeting moiety via bio-orthogonal chemistry. | Tetrazine ligation for in vivo conjugation. science.gov | Targeted release of a therapeutic agent at a specific site in the body. |

Development of Next-Generation Molecular Devices and Sensors

The inherent photophysical properties of the fluorene core make it a promising component for organic electronics and sensor technology. escholarship.org Fluorene-based compounds have been successfully employed in the design of chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds. bohrium.comnih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), which lead to a measurable change in fluorescence upon analyte binding. researchgate.net

For N-(2-Fluorenyl)-4-biphenylcarboxamide, the biphenylcarboxamide portion could be engineered to act as a specific receptor site. By introducing appropriate functional groups, it may be possible to create a selective binding pocket for a target analyte. The fluorenyl unit would then act as the signaling component, reporting the binding event through a change in its fluorescence. Furthermore, the rigid, conjugated structure of the molecule could be exploited in the development of molecular switches, where conformational changes induced by external stimuli (e.g., light, pH, or redox potential) alter its electronic properties.

Table 4: Future Directions in Molecular Devices and Sensors

| Device/Sensor Type | Design Principle | Potential Analyte/Stimulus | Key Research Area |

| Fluorescent Chemosensor | Analyte binding to the biphenylcarboxamide moiety induces a change in the fluorescence of the fluorenyl group. bohrium.comnih.gov | Metal ions, anions, small organic molecules. | Rational design of the receptor site for high selectivity and sensitivity. |

| Molecular Switch | Reversible conformational or electronic changes in response to an external trigger. mdpi-res.comnih.gov | Light (photochromism), pH, redox potential. | Investigation of the switching mechanism and its effect on the compound's properties. |

| Organic Electronics | Utilization of the compound's semiconducting or charge-transport properties. science.gov | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). | Synthesis of derivatives with optimized electronic properties and investigation of their performance in device architectures. |

Deepening Mechanistic Understanding of Chemo-Biological Interactions in Model Systems

A fundamental understanding of how N-(2-Fluorenyl)-4-biphenylcarboxamide interacts with biological systems at a molecular level is crucial for any potential therapeutic or diagnostic application. Biophysical techniques are essential for characterizing these interactions. Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the binding and dissociation of the compound with a target protein, while Isothermal Titration Calorimetry (ITC) can determine the thermodynamic parameters of binding.

NMR spectroscopy and X-ray crystallography can provide high-resolution structural information about the compound-target complex, revealing the specific amino acid residues involved in the interaction. nih.gov Such studies have been instrumental in understanding the binding modes of biphenyl compounds to various biological targets. nih.gov By applying these techniques to N-(2-Fluorenyl)-4-biphenylcarboxamide, researchers can elucidate its mechanism of action and identify key structural features responsible for its biological activity. This knowledge would be invaluable for the rational design of more potent and selective analogs.

Table 5: Biophysical Techniques for Mechanistic Studies

| Technique | Information Gained | Research Question Addressed |

| Surface Plasmon Resonance (SPR) | Binding kinetics (association and dissociation rates). | How quickly and tightly does the compound bind to its target? |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (enthalpy, entropy, and stoichiometry). | What are the driving forces behind the binding interaction? |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the compound-target complex in solution. nih.gov | Which parts of the compound and the target are involved in binding? |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | What is the precise binding mode of the compound? |

| Mass Spectrometry (MS) | Identification of covalent adducts and non-covalent complexes. | Does the compound bind covalently or non-covalently to its target? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.